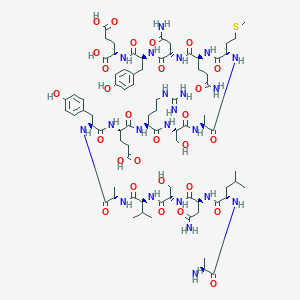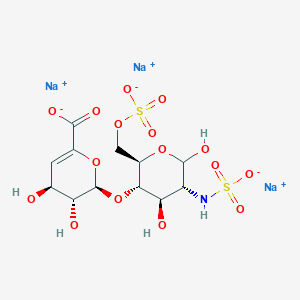
2,5-Difluorobenzenesulfonamide
Overview
Description
2,5-Difluorobenzenesulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C6H5F2NO2S and its molecular weight is 193.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Fluorobenzenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbonic Anhydrase Inhibition : It is used as a high-affinity and isoform-selective inhibitor of carbonic anhydrase, making it significant in research applications (Dudutienė et al., 2015). Similarly, 2,5-Difluorobenzenesulfonamide inhibits cytosolic carbonic anhydrase isoforms I and II and tumor-associated hCA IX and XII isoforms (Pala et al., 2014).
Synthesis and Molecular Studies : N-fluorobenzenesulfonimide (NFSI) is used for fluorination of 2,5-diarylthiazoles, leading to the formation of 4-fluorothiazole and a unique 4,4,5-trifluorothiazole (Hatfield et al., 2013). Additionally, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS) has potential applications in structural biology and molecular dynamics simulations (Murthy et al., 2018).
Anticancer Research : Dibenzenesulfonamides synthesized from this compound show potential as anticancer drug candidates by inducing apoptosis and autophagy pathways and inhibiting tumor-associated carbonic anhydrase isoenzymes (Gul et al., 2018).
Antibacterial Studies : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, derived from this compound, show antibacterial potential and are considered for therapeutic use in inflammatory ailments (Abbasi et al., 2017).
NMR Studies : this compound is studied using NMR techniques for understanding its complexes with human carbonic anhydrases (Dugad et al., 1989).
Synthetic Applications : It serves as a versatile means for preparing secondary amines and protecting amines (Fukuyama et al., 1995).
Biofilm Inhibition and Cytotoxicity Studies : Synthesized molecules from this compound exhibit inhibitory action against bacterial biofilms and display mild cytotoxicity (Abbasi et al., 2020).
Sensor Development : N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) (EBDMBS) based sensors have been developed for detecting cobalt ions with high sensitivity and stability (Sheikh et al., 2016).
Corrosion Inhibition : FMPPDBS, a derivative of this compound, has been shown to have applications in corrosion inhibition of iron (Kaya et al., 2016).
Mechanism of Action
Target of Action
The primary target of 2,5-Difluorobenzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
This compound interacts with its target, Carbonic Anhydrase 2, forming complexes
Properties
IUPAC Name |
2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMFEUWXDKZGOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152661 | |
| Record name | 2,5-Difluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120022-63-1 | |
| Record name | 2,5-Difluorobenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120022631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Difluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Difluorobenzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,5-difluorobenzenesulfonamide contribute to the inhibition of ERAP1?
A: While this compound itself isn't directly studied as an ERAP1 inhibitor, it serves as a crucial scaffold in more complex molecules that exhibit inhibitory activity. Specifically, the research by Zervoudi et al. [] highlights the compound N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)-2,5-difluorobenzenesulfonamide (compound 1) as a competitive inhibitor of ERAP1. This suggests that the this compound moiety likely plays a role in binding to the active site of ERAP1, hindering its enzymatic activity.
Q2: What is the significance of discovering selective ERAP1 inhibitors like compound 1?
A: ERAP1 plays a critical role in the immune system by trimming peptides before they are loaded onto MHC-I proteins []. Dysregulation of ERAP1 activity has been linked to autoimmune diseases. Therefore, selective inhibitors like compound 1, which incorporates this compound, offer a potential therapeutic approach by specifically targeting ERAP1 activity without affecting the closely related enzymes ERAP2 and IRAP []. This selectivity is crucial for minimizing off-target effects and improving the safety profile of potential drugs.
Q3: Is there any structural information available about compounds containing this compound?
A: Yes, a study by Yu et al. [] elucidated the crystal structure of 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide. This detailed structural information, including bond lengths and angles, can be valuable for understanding the conformational preferences of this compound derivatives and their potential interactions with target proteins. Such insights can guide further development of potent and selective ERAP1 inhibitors.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Iminopyrido[2,1-h]pteridin-6-ol](/img/structure/B47429.png)


![5-acetamido-2-[(E)-2-[4-(2,5-dioxopyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B47446.png)




![Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-](/img/structure/B47454.png)

![2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine](/img/structure/B47461.png)

![2,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B47463.png)
